1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
The molecular formula of “this compound” is C13H16FNO4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 301.33 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Protection of Hydroxyl Groups :
- The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a derivative related to the 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, has been utilized for the protection of hydroxyl groups in carbohydrate chemistry. This group was cleaved under mild basic conditions and found to be stable under acidic conditions (Spjut, Qian, & Elofsson, 2010).
Potential Anticancer Applications :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. These compounds were derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate and showed promising anticancer activity in vitro (Rehman et al., 2018).
Medicinal Chemistry and Biological Activities :
- Sulfonyl hydrazone scaffolds and piperidine rings, integral to the structure of this compound, play a significant role in medicinal chemistry. Compounds with these structures have been synthesized and evaluated for their antioxidant and anticholinesterase activities, demonstrating potential medicinal applications (Karaman et al., 2016).
Synthesis and Antibacterial Properties :
- Research has explored the synthesis of various derivatives of piperidine-4-carboxylic acids for potential use as antibacterial agents. These compounds, including ones with sulfonyl groups, have shown efficacy in inhibiting bacterial growth (Miyamoto et al., 1987).
Enzyme Inhibition and Molecular Docking Studies :
- N'-[(Alkyl/Aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their enzyme inhibition activities, particularly targeting acetylcholinesterase and butyrylcholinesterase. Molecular docking studies have been conducted to understand their binding interactions with human proteins (Khalid, Rehman, & Abbasi, 2014).
Mechanism of Action
Future Directions
Piperidines and their derivatives continue to be an area of interest in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-12-4-2-1-3-11(12)9-20(18,19)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZTCZQESUJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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